

SL-164 (Dicloqualone): A Technical Guide to a Methaqualone Analogue

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For Researchers, Scientists, and Drug Development Professionals

Abstract

SL-164, also known as dicloqualone, is a quinazolinone derivative and a structural analogue of the sedative-hypnotic agent methaqualone. Developed in the late 1960s, it exhibits a pharmacological profile similar to its parent compound, primarily acting as a positive allosteric modulator of GABA-A receptors.[1] Despite its potent sedative and hypnotic properties, **SL-164** was never commercialized due to a higher propensity to induce convulsions.[1] This document provides a comprehensive technical overview of **SL-164**, consolidating available data on its synthesis, pharmacology, and toxicology. Due to the scarcity of published research on **SL-164**, this guide incorporates data from closely related analogues to provide a more complete profile, with all such instances clearly noted.

Chemical and Physical Properties

SL-164 is characterized by the addition of two chlorine atoms to the methaqualone structure.



Property	Value	Reference	
Preferred Name	Dicloqualone	[2]	
Synonyms	SL-164, DCQ	[1][2]	
Formal Name	5-chloro-3-(4-chloro-2- methylphenyl)-2-methyl- quinazolin-4-one	[2]	
CAS Number	3476-88-8	[2]	
Chemical Formula	C16H12Cl2N2O	[2]	
Molecular Weight	319.2 g/mol	[2]	
Appearance	White powder	[2]	

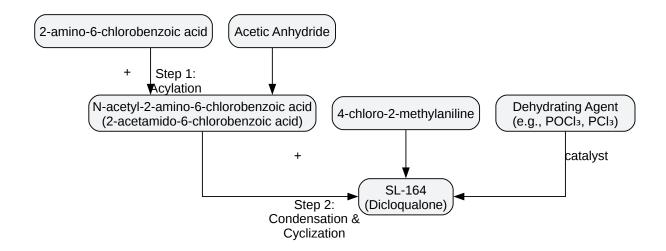
Synthesis

The synthesis of **SL-164** follows the general principles of 4(3H)-quinazolinone synthesis, typically involving the condensation of a substituted anthranilic acid with a substituted aniline, followed by cyclization. While a specific protocol for **SL-164** is not detailed in publicly available literature, a procedure for a close analogue, 2-ethyl-3-(2'-methyl-4'-chlorophenyl)-5-chloro-4(3H)-quinazolinone, is described in a patent from its original developer, Sumitomo Chemical Co.[3][4] This process can be adapted for the synthesis of **SL-164** by using the appropriate N-acylated precursor.

General Synthesis Pathway

The synthesis can be conceptualized as a two-step process: acylation of a substituted anthranilic acid followed by condensation and cyclization with a substituted aniline.





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Caption: General synthesis pathway for **SL-164**.

Experimental Protocol (Adapted from Analogue Synthesis)

The following protocol is adapted from the synthesis of the 2-ethyl analogue and is expected to yield **SL-164** with minor modifications (i.e., starting with 2-acetamido-6-chlorobenzoic acid).[3] [4]

Materials:

- 2-acetamido-6-chlorobenzoic acid
- 4-chloro-2-methylaniline
- Phosphorus oxychloride (POCl₃)
- Toluene
- Ethanol



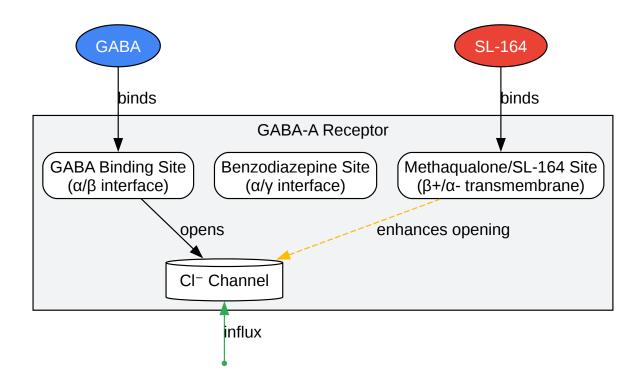
Procedure:

- A solution of 2-acetamido-6-chlorobenzoic acid in toluene is prepared in a reaction vessel equipped with a stirrer and condenser.
- To this solution, 4-chloro-2-methylaniline is added.
- The mixture is heated, and a solution of phosphorus oxychloride in toluene is added dropwise.
- The reaction mixture is refluxed for several hours to drive the condensation and cyclization.
- After cooling, the reaction mixture is neutralized, typically with an aqueous solution of sodium bicarbonate.
- The organic layer is separated, washed, and dried.
- The solvent is evaporated under reduced pressure to yield the crude product.
- Purification is achieved by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Pharmacology Mechanism of Action

Like methaqualone, **SL-164** acts as a positive allosteric modulator (PAM) of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2][5] This modulation enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, resulting in CNS depression. Unlike benzodiazepines, which bind at the α/γ subunit interface, methaqualone and its analogues are believed to bind to a distinct site within the transmembrane domain, at the $\beta+/\alpha$ - subunit interface.





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Caption: Proposed mechanism of **SL-164** at the GABA-A receptor.

Quantitative Pharmacological Data

Specific in vitro binding affinity or functional potency data for **SL-164** are not available in the published literature. However, in vivo data from a 1972 patent for closely related analogues provides insight into its pharmacological profile in mice.[3][4] The data includes the 50% lethal dose (LD50), 50% hypnotic dose (HD50), and 50% sedative dose (SD50).

Table 1: In Vivo Pharmacological Data for **SL-164** Analogues in Mice[3][4]



Compoun d	Administr ation	LD₅o (mg/kg)	HD50 (mg/kg)	SD₅o (mg/kg)	Therapeu tic Index (LD50/SD5	Hypnotic/ Sedative Ratio (HD50/SD5
2-ethyl-3- (2'-methyl- 4'- chlorophen yl)-5- chloro- 4(3H)- quinazolino ne	Oral	1,650	>1,000	50	33.0	>20
i.p.	630	270	45	14.0	6.0	
2-propyl-3- (2'-methyl- 4'- chlorophen yl)-5- chloro- 4(3H)- quinazolino ne	Oral	>2,000	>1,000	60	>33.3	>16.7
i.p.	640	260	52	12.3	5.0	
Methaqual one (for compariso n)	Oral	255	120	65	3.9	1.8
i.p.	180	85	40	4.5	2.1	

Note: Data is for ethyl and propyl analogues, not the methyl analogue (**SL-164**). The data suggests these analogues have a wider separation between sedative and hypnotic/toxic doses



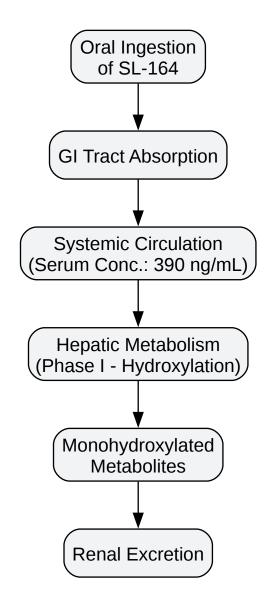
compared to methaqualone.

Pharmacokinetics and Metabolism

Detailed pharmacokinetic studies on **SL-164** are lacking. The available information comes from clinical toxicology reports.

- Absorption: Assumed to be absorbed orally, as this is the primary route of administration reported.[6]
- Distribution: A serum concentration of 390 ng/mL was detected in a case of intoxication.[7]
- Metabolism: SL-164 undergoes metabolism, with several monohydroxylated metabolites
 having been detected in urine samples.[8] The parent compound was not detected in urine in
 this case, suggesting significant metabolic clearance.[7]
- Excretion: The primary route of excretion is presumed to be renal, following metabolism.





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